5-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE
Overview
Description
5-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a dihydroxypropylsulfanyl group, a nitrophenyl group, a methoxy group, and a tetraazolyl group.
Preparation Methods
The synthesis of 5-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
5-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE include:
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-TETRAAZOL-1-YL)BENZAMIDE: Similar structure but with a different position of the chloro group.
3-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Another positional isomer with the chloro group in a different position. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences of the substituents.
Properties
IUPAC Name |
5-chloro-N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2-methoxy-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O6S/c1-31-17-6-16(24-9-20-22-23-24)15(19)5-14(17)18(28)21-10-2-11(25(29)30)4-13(3-10)32-8-12(27)7-26/h2-6,9,12,26-27H,7-8H2,1H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPNDVGYWHOYIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-])Cl)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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